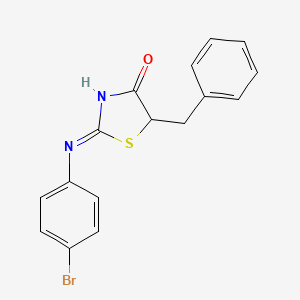

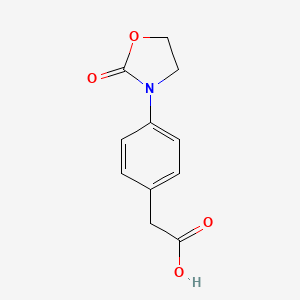

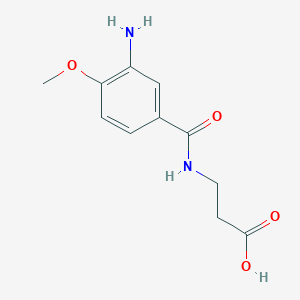

(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one” is a chemical compound that belongs to the class of thiazolidinones . Thiazolidinones are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidinones can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, thiazolidin-4-one derivatives can be synthesized from the reaction of Schiff bases with 2-mercaptoacetic acid in benzene in the presence of anhydrous ZnCl2 at reflux for 5 hours .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .Chemical Reactions Analysis

Thiazolidinones show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidine motifs, which include the compound , have been found in diverse natural and bioactive compounds. They show varied biological properties, including anticancer activity . For instance, 3-(4-bromophenyl)-2-(4-(dimethylamino) phenyl)thiazolidin-4-one showed potent activity against Reh cells and Nalm6 cells .

Anticonvulsant Activity

Thiazolidine derivatives, including the compound you mentioned, have been reported to possess anticonvulsant properties . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and related disorders.

Antimicrobial Activity

Thiazolidinones, which include the compound , have been found to exhibit antimicrobial activity . For example, N - [(2Z)-3-(4- bromophenyl)-4- oxo- 1,3-thiazolidin–2-ylidene]–2-(pyrazin-2-yloxy)acetohydrazide has shown antibacterial activity against different strains of Gram-negative and Gram-positive bacteria .

Anti-inflammatory Activity

Thiazolidinones have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases.

Neuroprotective Activity

The compound “(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one” has been found to exhibit neuroprotective activity. It has been identified as a promising molecule for the treatment of Alzheimer’s Disease, showing predominant acetylcholinesterase inhibition .

Antioxidant Activity

Thiazolidinones, including the compound you mentioned, have been reported to possess antioxidant activity . This makes them potential candidates for the development of new drugs for the treatment of diseases caused by oxidative stress.

Zukünftige Richtungen

Thiazolidinones have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Wirkmechanismus

Target of Action

Thiazolidinone derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Thiazolidinone derivatives are known to interact with their targets in a variety of ways, often by binding to the active site of an enzyme or receptor, thereby modulating its activity . The presence of the bromophenyl group may enhance the compound’s binding affinity for its targets, potentially leading to more potent biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazolidinone derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, and microbial metabolism, among others.

Pharmacokinetics

Thiazolidinone derivatives are generally well absorbed and distributed throughout the body, and they are metabolized by various enzymes in the liver . The presence of the bromophenyl group may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.

Result of Action

Based on the known activities of thiazolidinone derivatives, this compound may exert anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant effects at the molecular and cellular levels . These effects could result from the modulation of various enzymes, receptors, and other proteins involved in these biological processes.

Eigenschaften

IUPAC Name |

5-benzyl-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBYJNKFBMTCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)

![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)

![2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline](/img/structure/B2775313.png)

![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2775314.png)

![1-[2-amino-4-(4-chlorophenyl)-5-pyrimidinyl]-2(1H)-pyridinone](/img/structure/B2775315.png)